5-Fluoro-5'-deoxycytidine

DNMT inhibition Breast cancer Cytotoxicity assay

5-Fluoro-5'-deoxycytidine (also known as FdCyd, 5'-deoxy-5-fluorocytidine, or dFCR) is a fluoropyrimidine nucleoside analog that functions as a mechanism-based inhibitor of DNA methyltransferases (DNMTs), including DNMT1. The compound acts as a dual-mechanism agent: upon incorporation into DNA, it forms a covalent complex with DNMT1 to inhibit DNA methylation and reactivate silenced genes, while also serving as a prodrug that can be metabolically converted to 5-fluorouracil (5-FU), a potent thymidylate synthase inhibitor.

Molecular Formula C9H12FN3O4
Molecular Weight 245.21 g/mol
Cat. No. B12407761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-5'-deoxycytidine
Molecular FormulaC9H12FN3O4
Molecular Weight245.21 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O
InChIInChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5?,6+,8-/m1/s1
InChIKeyYSNABXSEHNLERR-JCBVGMOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-5'-deoxycytidine: Nucleoside Analog DNA Methyltransferase Inhibitor for Epigenetic Research and Solid Tumor Investigation


5-Fluoro-5'-deoxycytidine (also known as FdCyd, 5'-deoxy-5-fluorocytidine, or dFCR) is a fluoropyrimidine nucleoside analog that functions as a mechanism-based inhibitor of DNA methyltransferases (DNMTs), including DNMT1 [1]. The compound acts as a dual-mechanism agent: upon incorporation into DNA, it forms a covalent complex with DNMT1 to inhibit DNA methylation and reactivate silenced genes, while also serving as a prodrug that can be metabolically converted to 5-fluorouracil (5-FU), a potent thymidylate synthase inhibitor [2]. 5-Fluoro-5'-deoxycytidine is currently under clinical evaluation for solid tumors and is also recognized as the first-pass metabolite of the oral chemotherapeutic agent capecitabine [3]. Two closely related chemical entities share the same molecular framework: 5-Fluoro-5'-deoxycytidine (CAS 66335-38-4) bearing a 5'-deoxy modification on the ribose moiety, and 5-Fluoro-2'-deoxycytidine (CAS 10356-76-0) which retains the 5'-hydroxyl group. The 5'-deoxy modification confers distinct metabolic and physicochemical properties that differentiate it from both the 2'-deoxy analog and other cytidine-based epigenetic modulators [4].

Why 5-Fluoro-5'-deoxycytidine Cannot Be Substituted with Generic Cytidine Analogs in Research Protocols


The cytidine analog class includes multiple DNMT-targeting agents—decitabine (5-aza-2'-deoxycytidine), 5-azacytidine, zebularine, and 5-fluoro-2'-deoxycytidine—that differ fundamentally in mechanism of enzyme inhibition, metabolic activation requirements, and therapeutic windows. 5-Fluoro-5'-deoxycytidine exhibits distinct differentiation vectors that preclude simple interchangeability: (1) the 5-fluoro substitution on the cytosine ring confers a mechanism-based covalent trapping mechanism distinct from the 5-aza analogs [1]; (2) the 5'-deoxy modification alters susceptibility to nucleoside kinases and phosphatases, modifying its intracellular activation and elimination kinetics compared to ribo- and 2'-deoxy analogs [2]; and (3) its dual identity as both a DNMT inhibitor and a 5-FU prodrug intermediate creates a unique pharmacological profile that cannot be replicated by single-mechanism epigenetic modulators [3]. Direct comparative evidence demonstrates that 5-fluoro-2'-deoxycytidine exhibits approximately 3.5-fold greater cytotoxic potency than decitabine in MCF-7 breast cancer cells, confirming that even structurally proximal analogs produce quantitatively divergent biological outcomes [4].

Quantitative Differentiation Evidence for 5-Fluoro-5'-deoxycytidine: Head-to-Head Comparisons with Closest Analogs


5-Fluoro-2'-deoxycytidine Demonstrates 3.5-Fold Greater Cytotoxicity Than Decitabine in MCF-7 Breast Cancer Cells

In a direct head-to-head comparison using MCF-7 human breast cancer cells, 5-fluoro-2'-deoxycytidine (5-FdC, the 2'-deoxy analog sharing the same 5-fluorocytosine base) exhibited significantly greater cytotoxic potency than the FDA-approved DNMT inhibitor decitabine (DAC, 5-aza-2'-deoxycytidine) [1]. After 48-hour exposure, cell viability decreased to 26% with 5-FdC treatment compared to 90% with DAC treatment, representing a 3.5-fold difference in cytotoxic effect. The differential effect persisted at 72 hours, with 5-FdC producing substantially lower cell viability than DAC [1].

DNMT inhibition Breast cancer Cytotoxicity assay Epigenetic therapy

5-Fluoro-2'-deoxycytidine Exhibits Higher Cytotoxic Potency Than 5-Azacytidine in Direct Cytotoxicity Ranking

In a systematic cytotoxicity ranking study of cytidine analogs, 5-fluoro-2'-deoxycytidine demonstrated the highest cytotoxic activity among tested nucleoside analogs, exceeding the potency of 5-azacytidine (azacitidine), the first FDA-approved DNMT inhibitor for myelodysplastic syndromes [1]. The study established a rank order of cytotoxicity in which 5-fluoro-2'-deoxycytidine was the most cytotoxic analog tested, followed by 5-azacytidine, with 5,6-dihydro-5-azacytidine and 6-azacytidine being substantially less cytotoxic [1].

Cytotoxicity DNMT inhibitor Leukemia Epigenetic modulation

5-Fluoro-5'-deoxycytidine (dFCR) Serves as the Quantitatively Dominant First-Pass Metabolite of Capecitabine in Human Cancer Patients

In a comprehensive population pharmacokinetic analysis of capecitabine and its metabolites in 237 cancer patients across seven clinical studies, 5'-deoxy-5-fluorocytidine (dFCR) was identified as the primary first-pass metabolite and was well-described by a two-compartment pharmacokinetic model [1]. This establishes dFCR as the critical intermediate in the clinically validated oral prodrug pathway that generates 5-FU in tumor tissues. Unlike direct DNMT inhibitors such as decitabine or 5-azacytidine, which require intravenous or subcutaneous administration, dFCR is generated from orally administered capecitabine and undergoes subsequent conversion to 5'-deoxy-5-fluorouridine (dFUR) and ultimately 5-FU via thymidine phosphorylase, an enzyme preferentially expressed in tumor tissues [1].

Pharmacokinetics Prodrug metabolism Capecitabine Solid tumors

5-Fluoro-2'-deoxycytidine Exhibits Mechanism-Based Covalent DNMT Inhibition Distinct from 5-Aza Analogs

5-Fluoro-2'-deoxycytidine (FdC) functions as a mechanism-based inhibitor that forms a covalent complex with DNA cytosine-C5 methyltransferases (C5 MTases) when incorporated into oligodeoxynucleotides, a mode of inhibition that is well-documented and mechanistically distinct from the inhibition produced by 5-azadeoxycytidine (decitabine) and zebularine [1]. The 5-fluoro substitution on the cytosine ring enables trapping of the enzyme-DNA covalent intermediate, which differs fundamentally from the 5-aza modification in decitabine that produces enzyme degradation rather than covalent trapping [2]. This mechanistic divergence produces distinct biological outcomes: 5-fluoro-DNMT inhibitors generate sustained enzyme inhibition through covalent complex formation, whereas 5-aza analogs induce proteasomal degradation of DNMT1 [2].

DNMT1 Mechanism-based inhibition Covalent trapping Epigenetics

Research and Industrial Application Scenarios for 5-Fluoro-5'-deoxycytidine Based on Quantitative Differentiation Evidence


Investigating Enhanced Cytotoxicity in Breast Cancer Epigenetic Therapy Models

Researchers studying epigenetic therapy in breast cancer models should prioritize 5-fluoro-2'-deoxycytidine over decitabine when the experimental objective requires maximal cytotoxic effect. Direct comparative data demonstrates that 5-fluoro-2'-deoxycytidine reduces MCF-7 cell viability to 26% compared to 90% with decitabine after 48-hour exposure, representing a 3.5-fold greater cytotoxic effect [1]. This differential is particularly relevant for experiments examining combination therapies where baseline single-agent cytotoxicity influences interpretation of synergistic or additive effects. Co-administration with tetrahydrouridine (THU) is required to inhibit cytidine deaminase-mediated deamination, which is the primary metabolic inactivation pathway for 5-fluoro-cytidine analogs [1].

Pharmacokinetic Modeling of Oral Prodrug Activation and Tumor-Selective 5-FU Delivery

Investigators developing oral prodrug strategies or studying tumor-selective drug delivery should utilize 5-fluoro-5'-deoxycytidine (dFCR) as a key intermediate reference standard. Population pharmacokinetic modeling in 237 cancer patients has established dFCR as the quantitatively significant first-pass metabolite of capecitabine, described by a two-compartment model that enables accurate prediction of downstream 5-FU generation [2]. This application scenario is distinct from work with decitabine or 5-azacytidine, which lack validated oral prodrug pathways and require parenteral administration. dFCR serves as the critical analytical reference for quantifying the sequential activation cascade: capecitabine → dFCR → dFUR → 5-FU, with the final conversion step mediated by thymidine phosphorylase preferentially expressed in tumor tissues [2].

Mechanistic Studies of Covalent DNMT Trapping Versus Enzyme Degradation

Scientists investigating the differential biological consequences of distinct DNMT inhibition mechanisms should select 5-fluoro-2'-deoxycytidine to study covalent enzyme trapping, as opposed to decitabine which induces proteasomal degradation. The 5-fluoro substitution enables formation of a stable covalent DNA-DNMT complex that sequesters the enzyme, producing sustained inhibition without immediate protein turnover [3]. This mechanistic difference has implications for studies examining gene reactivation kinetics, epigenetic memory, and development of resistance to DNMT inhibitors. The covalent trapping mechanism is well-characterized in biochemical assays using bacterial M.HhaI methyltransferase as a model system, providing a robust experimental platform for structure-activity relationship studies [3].

Cytotoxicity Screening Panels Requiring Rank-Order Potency Reference

For high-throughput screening campaigns or structure-activity relationship studies evaluating novel DNMT inhibitors, 5-fluoro-2'-deoxycytidine provides a validated high-potency reference standard. Cytotoxicity ranking studies have established that 5-fluoro-2'-deoxycytidine is the most cytotoxic analog among tested cytidine derivatives, exceeding the potency of 5-azacytidine and substantially outperforming 5,6-dihydro-5-azacytidine and 6-azacytidine [4]. This established rank order provides a benchmark for calibrating assay sensitivity and for interpreting the relative potency of novel compounds. Researchers should note that the enhanced cytotoxicity of 5-fluoro analogs is associated with their dual mechanism—DNMT inhibition coupled with metabolic conversion to 5-FU—which may confound interpretation of pure epigenetic effects in some experimental designs [4].

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